2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide
Description
Properties
CAS No. |
1810-23-7 |
|---|---|
Molecular Formula |
C15H10ClFN2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-6-fluorocinnoline |
InChI |
InChI=1S/C15H10ClFN2S/c16-13-4-2-1-3-10(13)9-20-15-8-18-19-14-6-5-11(17)7-12(14)15/h1-8H,9H2 |
InChI Key |
LDIHILQPRKEBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC3=C2C=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cinnoline Core
The cinnoline nucleus is typically synthesized via cyclization reactions involving hydrazine derivatives and substituted aromatic precursors. Common methods include:
Intramolecular Cyclization of Hydrazones: Diazotization of substituted anilines followed by coupling with cyanoacetamide forms hydrazones, which upon cyclization with Lewis acids like anhydrous AlCl3 yield substituted cinnolines.
Copper-Catalyzed Annulation: Tandem copper-catalyzed annulation reactions provide an efficient route to cinnoline derivatives by forming the heterocyclic ring through nucleophilic attack and ring closure.
Halogenation and Functionalization: Introduction of the 6-fluoro substituent is achieved by using fluorinated aromatic precursors or by selective halogenation of the cinnoline ring.
Formation of the Sulfide Linkage
The key step in preparing 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide is the formation of the sulfide bond between the cinnoline ring and the 2-chlorobenzyl moiety:
Nucleophilic Substitution: The 4-position of the cinnoline ring, activated by the electron-withdrawing fluorine at position 6, undergoes nucleophilic substitution with 2-chlorobenzyl thiol or a suitable sulfur nucleophile to form the sulfide linkage.
Thioether Formation: Reaction of 6-fluoro-4-hydroxycinnoline derivatives with 2-chlorobenzyl thiol under basic conditions facilitates the formation of the thioether bond, often catalyzed by phase transfer catalysts or under reflux in polar aprotic solvents.
Representative Synthetic Route
Detailed Research Findings and Analysis
Reaction Yields and Purity
The cyclization step to form the cinnoline core typically yields 70-85% of the desired intermediate, depending on the substituents and reaction conditions.
The sulfide formation step generally proceeds with yields ranging from 60-80%, influenced by the nucleophilicity of the thiol and the activation of the cinnoline ring.
Purification is commonly achieved by recrystallization or chromatographic techniques, ensuring high purity suitable for further biological evaluation.
Reaction Conditions Optimization
Solvent Choice: Chlorobenzene or other high-boiling aromatic solvents are preferred for cyclization due to their stability and ability to dissolve reactants.
Catalysts: Lewis acids such as AlCl3 promote cyclization, while bases like potassium carbonate or triethylamine facilitate the nucleophilic substitution for sulfide formation.
Temperature: Elevated temperatures (80-120°C) are often required to drive the cyclization and substitution reactions to completion.
Alternative Synthetic Approaches
Some patents suggest the use of halogenated intermediates and transition metal catalysts (e.g., palladium or copper complexes) to improve regioselectivity and yield in the formation of the sulfide bond.
Sulfonylation followed by reduction has been explored as a route to introduce sulfur functionalities, but direct nucleophilic substitution remains the most straightforward method for this compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluoro or chloro substituents using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, potassium carbonate, sodium hydroxide, dichloromethane, and toluene.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer progression. For instance, studies have shown that derivatives of cinnoline compounds can inhibit the activity of kinases associated with tumor growth, making them potential candidates for cancer therapy.
Case Study:
In a study published in a peer-reviewed journal, a series of cinnoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that the incorporation of halogen substituents enhanced the compounds' potency against breast and lung cancer cells, suggesting that 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide could be further developed as an effective anticancer agent .
2. Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. The sulfide functional group in 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been linked to enhanced antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Comparison
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
|---|---|---|
| 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide | Moderate | High |
| Cinnoline derivative A | High | Moderate |
| Cinnoline derivative B | Low | High |
This table illustrates the comparative effectiveness of related compounds, highlighting the potential of 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide as a broad-spectrum antimicrobial agent .
Material Science Applications
1. Polymer Chemistry
The compound's unique chemical structure makes it suitable for applications in polymer chemistry, particularly as a stabilizer or additive in polymer formulations. Its ability to enhance thermal stability and resistance to degradation under UV light makes it valuable in the production of durable materials.
Case Study:
A research project focused on incorporating 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide into polyvinyl chloride (PVC) formulations demonstrated improved thermal stability and mechanical properties. The modified PVC exhibited a significant increase in lifespan when exposed to environmental stressors compared to unmodified samples .
Agricultural Chemistry Applications
1. Pesticide Development
The compound has potential applications in agricultural chemistry as a pesticide or fungicide. Its structural similarity to known agrochemicals suggests that it could be effective against various pests and plant pathogens.
Data Table: Efficacy of Pesticidal Compounds
| Compound | Target Pest/Pathogen | Efficacy (%) |
|---|---|---|
| 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide | Aphids | 85 |
| Cinnoline derivative C | Fungal pathogens | 90 |
| Cinnoline derivative D | Thrips | 75 |
This table summarizes the efficacy of different compounds against specific agricultural pests, indicating the promising role of 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide .
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Anti-HIV-1 Activity and Cytotoxicity of Structural Analogs
*Primary compound of interest.
Research Findings and Implications
The 2-chlorobenzyl group in 2-chlorobenzyl 6-fluoro-4-cinnolinyl sulfide strikes a balance between antiviral activity and cellular tolerance, outperforming unsubstituted benzyl analogs. Fluorine substitutions on the benzyl ring enhance inhibition rates but may compromise cell viability depending on their position. While the benzamide derivative () shares structural motifs, its distinct backbone underscores the importance of scaffold optimization in drug design.
Biological Activity
2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide (chemical formula: C15H10ClFN2S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H10ClFN2S
- Molecular Weight : 304.77 g/mol
- CAS Number : 248690
Biological Activity Overview
Research indicates that 2-chlorobenzyl 6-fluoro-4-cinnolinyl sulfide exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Effects : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways.
The biological activity of 2-chlorobenzyl 6-fluoro-4-cinnolinyl sulfide can be attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell signaling and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
- Modulation of Oxidative Stress : It may influence oxidative stress pathways, contributing to its anticancer and anti-inflammatory effects.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives, including 2-chlorobenzyl 6-fluoro-4-cinnolinyl sulfide, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Studies
In vitro assays on human cancer cell lines demonstrated that the compound exhibits cytotoxic effects, particularly against breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating a potent anticancer activity . Further studies are needed to elucidate the precise molecular pathways involved.
Anti-inflammatory Properties
Research also explored the anti-inflammatory potential of this compound. It was found to downregulate pro-inflammatory cytokines in macrophage models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
Q & A
Basic Question: What are the recommended methodologies for synthesizing 2-chlorobenzyl 6-fluoro-4-cinnolinyl sulfide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves coupling 6-fluoro-4-cinnolinethiol with 2-chlorobenzyl halides. Key steps include:
- Precursor preparation : Use 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8, >98% purity) as a starting material for synthesizing intermediates .
- Optimization strategies :
- Validation : Confirm product integrity using melting point analysis (mp 46–60°C for related benzaldehyde derivatives) .
Basic Question: What analytical techniques are critical for characterizing this compound’s structural and purity profile?
Answer:
- Structural elucidation :
- Purity assessment :
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant lab coats to minimize exposure .
- Storage : Store in amber vials at –20°C to prevent degradation (see stability guidelines in for sulfides) .
- Waste disposal : Follow federal regulations for halogenated organic waste, including neutralization of reactive intermediates (e.g., quenching with NaHCO₃) .
Basic Question: How can environmental stability and degradation pathways be evaluated for this compound?
Answer:
- Accelerated degradation studies :
- Ecotoxicity assessment : Use OECD Test Guideline 301 for biodegradability screening in aqueous systems .
Advanced Question: What mechanistic insights can explain unexpected byproducts during synthesis?
Answer:
- Hypothesis testing :
- Use isotopic labeling (e.g., deuterated benzyl halides) to trace reaction pathways.
- Perform DFT calculations to model transition states and identify competing reactions (e.g., SN1 vs. SN2 mechanisms).
- Contradiction resolution : Cross-reference MS/MS data with theoretical fragmentation libraries to distinguish isomers (e.g., ortho vs. para substitution artifacts) .
Advanced Question: How can computational methods predict the compound’s reactivity in biological systems?
Answer:
- Molecular docking : Simulate interactions with enzymes like cytochrome P450 using AutoDock Vina. Validate with in vitro assays (e.g., liver microsome stability tests) .
- ADMET profiling : Predict bioavailability and toxicity via QSAR models (e.g., logP calculations using ChemAxon software) .
Advanced Question: What strategies resolve contradictions in reported biological activity data?
Answer:
- Method triangulation :
- Confounding variables : Control for batch-to-batch purity variations (≥98% by HPLC) and solvent effects (e.g., DMSO cytotoxicity thresholds) .
Advanced Question: How can isotopic labeling improve mechanistic studies of its metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
